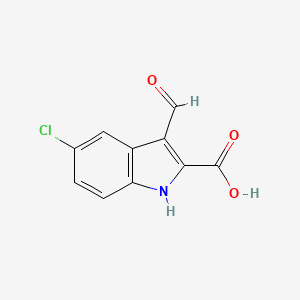

5-chloro-3-formyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWPMCOCDJKMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380448-07-7 | |

| Record name | 5-chloro-3-formyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-3-formyl-1H-indole-2-carboxylic acid: A Core Scaffold for Synthesis and Drug Discovery

Disclaimer: This guide synthesizes the most current, publicly available scientific information. While extensive, the literature lacks a dedicated, peer-reviewed publication detailing the complete synthesis and full spectral characterization of 5-chloro-3-formyl-1H-indole-2-carboxylic acid. Therefore, this document leverages data from closely related analogs, particularly its ethyl ester, to provide expert insights into its properties and handling. All information is meticulously referenced to maintain scientific integrity.

Executive Summary

This compound is a trifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its strategic substitution pattern—a reactive aldehyde at the C3 position, a versatile carboxylic acid at C2, and an electron-withdrawing chlorine at C5—makes it a highly valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis strategy based on its ethyl ester precursor, an analysis of its chemical reactivity, and a discussion of its role in the development of modern therapeutics, particularly as a precursor to novel kinase inhibitors and other targeted agents.

Molecular Structure and Physicochemical Properties

The indole nucleus is a cornerstone of medicinal chemistry, and the specific functionalization of this molecule dictates its utility. The chlorine atom at the C5 position modulates the electron density of the aromatic system, influencing both reactivity and pharmacokinetic properties. The C3-formyl and C2-carboxylic acid groups are prime handles for synthetic elaboration.

Key Physicochemical Data

Quantitative data for the free acid is sparse in peer-reviewed literature; therefore, data for the closely related ethyl ester (CAS 43142-76-3) is provided for context where necessary.[][2]

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₆ClNO₃ | |

| Molecular Weight | 223.61 g/mol | |

| CAS Number | 380448-07-7 | [3] |

| Appearance | Expected to be a solid, likely yellow to orange powder/crystal | General Vendor Data |

| Melting Point | No authoritative data available | |

| Boiling Point (Ethyl Ester) | 458 °C at 760 mmHg (Predicted) | [] |

| Density (Ethyl Ester) | 1.399 g/cm³ (Predicted) | [] |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) |

Synthesis and Mechanistic Insights

The primary route to this scaffold involves the regioselective formylation of a 5-chloro-1H-indole-2-carboxylate precursor via the Vilsmeier-Haack reaction . This reaction is a robust and widely used method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).

Figure 1. Mechanism of the Vilsmeier-Haack formylation of an indole scaffold.

Expertise in Action: The C3 position of the indole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. The Vilsmeier-Haack reaction provides a mild and highly regioselective method for C3-formylation, avoiding the harsher conditions of other formylation techniques that could lead to side reactions on the sensitive indole nucleus.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

This protocol is adapted from literature procedures for the Vilsmeier-Haack formylation of substituted ethyl indole-2-carboxylates.[4]

-

Reagent Preparation (0 °C): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition (0 °C to Room Temp): Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Execution (Room Temp to 60 °C): After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of NaOH or Na₂CO₃. The product will precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

Saponification to the Carboxylic Acid

To obtain the target compound, the resulting ethyl ester must be hydrolyzed.

-

Hydrolysis: Suspend the ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and water. Add an excess of NaOH or KOH (2-3 equivalents).

-

Heating: Heat the mixture to reflux and stir until TLC analysis indicates the complete disappearance of the ester.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute HCl until the pH is ~2-3.

-

Isolation: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Spectral Characterization (Predicted)

While a published, peer-reviewed spectrum for the target acid is not available, the expected NMR chemical shifts can be predicted based on established principles and data from analogous 5-chloro-indole derivatives.[5][6]

¹H NMR Spectroscopy

-

Indole N-H: A broad singlet, significantly downfield (>12 ppm), due to hydrogen bonding and the deshielding effects of the adjacent carbonyls.

-

Carboxylic Acid O-H: A very broad singlet, typically >13 ppm, and may exchange with residual water in the solvent.

-

Aldehyde C-H: A sharp singlet between δ 9.9-10.2 ppm.

-

Aromatic Protons (H4, H6, H7):

-

H4: Expected to be the most downfield of the aromatic protons (around δ 8.3-8.5 ppm) appearing as a doublet, due to the anisotropic effect of the C3-formyl group.

-

H7: A doublet around δ 7.5-7.7 ppm.

-

H6: A doublet of doublets around δ 7.2-7.4 ppm, showing coupling to both H4 and H7.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbons: The carboxylic acid carbon (C=O) is expected around δ 160-165 ppm, and the aldehyde carbon (C=O) is expected further downfield, around δ 185-190 ppm.

-

Aromatic & Heterocyclic Carbons: The remaining eight carbons will appear in the aromatic region (δ 110-140 ppm). Key expected shifts include:

-

C5 (C-Cl): Around δ 125-128 ppm.

-

C3: Significantly deshielded by the formyl group, appearing further downfield than in the unsubstituted indole.

-

C2: Also deshielded by the carboxylic acid group.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and selective modifications. It is a key intermediate in the synthesis of complex bioactive molecules.[4][7]

Figure 2. Synthetic utility map showing the principal reaction sites.

-

Reactions at the Aldehyde (C3): This is often the first site of modification.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., NaBH(OAc)₃) to form C3-aminomethyl indoles.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to build complex side chains.

-

Wittig Reaction: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.

-

-

Reactions at the Carboxylic Acid (C2):

-

Amide Coupling: Activation with coupling reagents (e.g., HATU, EDC) followed by reaction with amines is a cornerstone of medicinal chemistry for generating diverse libraries of compounds.

-

Esterification: Conversion to esters can be used to protect the carboxylic acid or to modulate solubility and cell permeability (prodrug strategy).

-

-

Reactions at the Indole Nitrogen (N1):

-

N-Alkylation/Arylation: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide allows for the introduction of substituents that can occupy specific pockets in a biological target.

-

Application in Drug Discovery: This scaffold is a precursor for various targeted therapies. For instance, derivatives of 3-formyl-indole-2-carboxylates have been used in the synthesis of potent HIV-1 integrase inhibitors.[7] The general structure is also foundational for developing inhibitors of protein kinases and other enzymes where the indole can act as a hinge-binding motif and the substituents can be tailored for selectivity and potency.

Safety and Handling

Based on safety data for structurally related indole carboxylic acids and aldehydes, the following precautions are mandatory.

-

Hazard Classification: Expected to be a skin, eye, and respiratory tract irritant.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

References

-

SpectraBase. (2016). 1H-indole-2-carboxylic acid, 5-chloro-3-formyl-. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 826-835. [Link]

-

Wang, L., et al. (2023). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]

-

Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Electronic Supplementary Information (ESI) for Chemical Science. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

ResearchGate. (2012). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 5-Chloroindole-2-carboxylic acid. [Link]

-

European Journal of Chemistry. (2016). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]

Sources

- 2. usbio.net [usbio.net]

- 3. 380448-07-7|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

physicochemical characteristics of 5-chloro-3-formyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-chloro-3-formyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 380448-07-7). Indole derivatives are a cornerstone of modern medicinal chemistry, serving as scaffolds for a multitude of therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's chemical identity, predicted and known properties, and detailed protocols for its empirical characterization. Given the limited availability of public experimental data for this specific molecule, this guide synthesizes information from analogous compounds and provides robust, field-proven methodologies for its complete physicochemical profiling.

Chemical Identity and Molecular Structure

This compound is a trifunctional indole derivative, incorporating a carboxylic acid at the 2-position, a formyl (aldehyde) group at the 3-position, and a chlorine atom at the 5-position. This unique substitution pattern makes it a valuable intermediate for synthesizing more complex heterocyclic systems in drug discovery.[3]

Molecular Structure:

Caption: Proposed two-step synthesis of the target acid from its indole ester precursor.

Predicted Spectroscopic Profile

The structural features of this molecule give rise to a predictable spectroscopic signature. While a full experimental spectrum for the acid is not publicly available, a ¹H NMR spectrum can be found on SpectraBase, and data from related indole derivatives provide a strong basis for interpretation. [4][5]

| Spectroscopy | Predicted Signature |

|---|---|

| ¹H NMR | ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad.<[6]br>~11-12 ppm (s, 1H): Indole N-H proton. ~10 ppm (s, 1H): Aldehyde proton (-CHO). ~7.5-8.5 ppm (m, 3H): Aromatic protons on the indole ring. The exact shifts and coupling will depend on the electronic environment created by the chloro and formyl groups. |

| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon.~165-175 ppm: Carboxylic acid carbonyl carbon.<[6]br>~110-140 ppm: Carbons of the indole ring. The carbon attached to chlorine will be shifted, as will the carbons adjacent to the nitrogen and carbonyl groups. |

| IR (cm⁻¹) | ~3300: N-H stretch (indole).~3200-2500: O-H stretch (carboxylic acid), very broad.<[7]br>~1700-1720: C=O stretch (carboxylic acid).~1660-1680: C=O stretch (aldehyde).~1000-1100: C-Cl stretch. |

| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 222.0/224.0 (due to ³⁵Cl/³⁷Cl isotopes).Fragmentation: Loss of CO₂ (-44) from the carboxylate anion is a likely fragmentation pathway. |

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following standardized protocols are recommended. These protocols are designed to be self-validating and are based on established laboratory techniques.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Caption: Standard workflow for accurate melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the dry compound on a watch glass and crush it into a fine powder using a spatula. [8]2. Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm is achieved. [9]3. Apparatus Insertion: Place the loaded capillary tube into the sample holder of a digital melting point apparatus.

-

Approximate Determination: Set a rapid heating rate (e.g., 10-20°C per minute) to get a rough estimate of the melting point. Record this approximate range.

-

Accurate Determination: Allow the apparatus to cool well below the estimated melting point. Using a fresh sample, heat to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute. [10]6. Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. Repeat for a total of three consistent measurements.

Solubility Assessment

Causality: Solubility provides insight into the polarity and functional groups of a molecule. A systematic approach using solvents of varying polarity and pH is employed to build a comprehensive solubility profile. [11]The adage "like dissolves like" is the guiding principle.

Caption: Systematic procedure for assessing compound solubility in various solvents.

Step-by-Step Protocol:

-

Preparation: Add approximately 5 mg of the compound to a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a single solvent. Test the following solvents sequentially:

-

Water (H₂O)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Sodium Hydroxide (NaOH) solution

-

5% Hydrochloric Acid (HCl) solution

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetone

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Dimethyl Sulfoxide (DMSO)

-

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds. [12]4. Observation: Visually inspect each tube against a contrasting background. A completely clear solution indicates solubility.

-

Classification:

-

Soluble in Water: Indicates significant polarity. Test with litmus paper; an acidic result is expected. [13] * Insoluble in Water, Soluble in 5% NaHCO₃/NaOH: Confirms the presence of a carboxylic acid. The base deprotonates the acid to form a water-soluble salt. [11] * Soluble in Organic Solvents: Provides information on its suitability for reactions and chromatography.

-

Purity Determination by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for this moderately polar molecule. By using a gradient elution, compounds with a range of polarities can be effectively separated and quantified. [14][15]

Caption: Workflow for assessing compound purity using reversed-phase HPLC.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile/Water. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Instrument Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to 254 nm or a wavelength of maximum absorbance determined by a UV-Vis scan.

-

Gradient: A typical gradient would be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

Analysis: Inject the sample and acquire the chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Sample Preparation for Spectroscopic Analysis

Causality: Proper sample preparation is paramount for acquiring high-quality, interpretable spectroscopic data. The method chosen must ensure the sample is homogeneous and in a form compatible with the instrument, while minimizing interference from solvents or matrix materials. [2][4]

-

¹H and ¹³C NMR Spectroscopy:

-

Weigh 5-10 mg of the sample into an NMR tube.

-

Add ~0.7 mL of a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it does not exchange with the acidic proton. [16] 3. Cap the tube and invert several times or sonicate briefly to ensure complete dissolution.

-

-

FTIR Spectroscopy (KBr Pellet Method):

-

Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed. [17] 2. Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analyze the pellet directly in the spectrometer's sample holder.

-

-

Mass Spectrometry (LC-MS with ESI):

-

Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% formic acid). [18] 2. The formic acid aids in protonation for positive ion mode or provides a counter-ion for negative ion mode (ESI-).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system. [2]

-

Conclusion

This compound is a synthetically valuable building block whose full physicochemical characterization is essential for its effective use in research and development. While comprehensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. This guide provides a framework for this prediction and, more importantly, offers detailed, robust experimental protocols for its empirical determination. By following these methodologies, researchers can ensure the generation of high-quality, reliable data, facilitating the advancement of medicinal chemistry programs that utilize this versatile indole scaffold.

References

-

SpectraBase. 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. [Link]

-

The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. [Link]

-

University of Calgary. Melting point determination. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central (PMC) - NIH. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central (PMC) - NIH. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. PubMed. [Link]

-

MedPharma. To determine the melting point of given organic compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

-

HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

PlumX. Chromatographic separations of aromatic carboxylic acids. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls. [Link]

-

Classification of organic compounds By solubility. University of Babylon. [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PubMed Central (PMC) - NIH. [Link]

-

Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

-

Vilsmeier formylation of 2-carboxyindoles and preparation of O-benzylhydroxyureas on solid phase. PubMed. [Link]

-

Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central (PMC) - NIH. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. [Link]

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. PubMed. [Link]

-

A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

-

Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC) - NIH. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. rsc.org [rsc.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 8. medpharma12.com [medpharma12.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. scribd.com [scribd.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. helixchrom.com [helixchrom.com]

- 15. PlumX [plu.mx]

- 16. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. organomation.com [organomation.com]

A Comprehensive Technical Guide to 5-chloro-3-formyl-1H-indole-2-carboxylic acid (CAS No. 380448-07-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-3-formyl-1H-indole-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest in medicinal chemistry. Possessing a chloro-substituted indole core, a reactive aldehyde at the C3 position, and a carboxylic acid at the C2 position, it serves as a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, an exploration of its chemical reactivity, and a focused look at its application as a key intermediate in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology research.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and the ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing ligands that bind to a wide array of biological targets.[2][3] Functionalized indoles are integral to drugs spanning various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer agents.[2] The strategic placement of functional groups, such as halogens, aldehydes, and carboxylic acids, allows for precise modulation of a compound's steric, electronic, and pharmacokinetic properties, making molecules like this compound valuable building blocks in the drug discovery pipeline.[]

Physicochemical and Structural Properties

While detailed experimental data for this compound is not extensively published, its fundamental properties can be summarized. For reference, key properties of its immediate precursor, the corresponding ethyl ester, are also provided.

| Property | This compound | Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate |

| CAS Number | 380448-07-7[5] | 43142-76-3[] |

| Molecular Formula | C₁₀H₆ClNO₃[5] | C₁₂H₁₀ClNO₃[] |

| Molecular Weight | 223.61 g/mol [5] | 251.67 g/mol [] |

| Appearance | Off-white to yellow solid (Expected) | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 458 °C at 760 mmHg (Predicted)[] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO. | Data not available |

Spectroscopic Data: Authenticated, citable spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the title carboxylic acid are not readily available in the public domain. Commercial suppliers may provide this data upon request.[5] For structural confirmation, researchers typically rely on the analysis of the ethyl ester precursor and confirmation of its subsequent hydrolysis.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process starting from ethyl 5-chloro-1H-indole-2-carboxylate. This involves the regioselective introduction of a formyl group at the electron-rich C3 position via the Vilsmeier-Haack reaction, followed by saponification of the ethyl ester to yield the final carboxylic acid.

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][6] The indole ring is highly activated towards electrophilic attack at the C3 position, making this transformation efficient and highly regioselective.

Diagram 1: Synthesis Workflow

Sources

structure elucidation of 5-chloro-3-formyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 5-chloro-3-formyl-1H-indole-2-carboxylic acid

Foreword: The Analytical Imperative

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and flawed intellectual property. The subject of this guide, this compound, is a substituted indole, a privileged scaffold in medicinal chemistry. Its precise characterization is therefore not merely an academic exercise but a critical step in its potential development. This document eschews a generic, templated approach. Instead, it presents a holistic and logical workflow, mirroring the thought process of an analytical scientist. We will demonstrate how a confluence of modern spectroscopic techniques provides a self-validating system, where each piece of data corroborates the others to reveal the molecule's true architecture with unshakeable confidence.

The Initial Dossier: Molecular Formula and Degrees of Unsaturation

Before any detailed structural analysis can begin, we must ascertain the elemental composition and, from it, the degrees of unsaturation. This fundamental information dictates the possible combinations of rings and multiple bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS)

The first and most crucial experiment is HRMS, typically using Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid.

-

Expected Observation: The molecular formula is C₁₀H₆ClNO₃. The expected monoisotopic mass for the deprotonated molecule [M-H]⁻ is 221.9963. HRMS provides a highly accurate mass measurement, which should match this theoretical value within a few parts per million (ppm). A key validation is the isotopic pattern. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), we expect to see two peaks for the molecular ion cluster: an [M-H]⁻ peak and an [M+2-H]⁻ peak, with an intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

Calculation of Degrees of Unsaturation

With a confirmed molecular formula of C₁₀H₆ClNO₃, the degrees of unsaturation (DoU) can be calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (6/2) - (1/2) + (1/2) = 8

A DoU of 8 suggests a highly unsaturated system, which is consistent with the proposed aromatic indole core and three carbonyl-equivalent functional groups (two actual carbonyls and the C=C bonds of the benzene ring).

Functional Group Identification: The Infrared (IR) Fingerprint

Infrared spectroscopy provides a rapid and definitive overview of the functional groups present. For our target molecule, the IR spectrum is expected to be rich with characteristic absorption bands.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Perform a baseline correction and peak picking on the resulting spectrum.

Expected IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The very broad nature of this band is due to hydrogen bonding and is characteristic of a carboxylic acid dimer.[1] |

| ~3350 | Sharp, Medium | N-H stretch (Indole) | This peak often overlaps with the broad O-H stretch but can sometimes be distinguished as a sharper feature on top of it.[2] |

| ~1700-1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Confirms the presence of the carboxylic acid functional group. Its exact position is sensitive to hydrogen bonding.[3] |

| ~1670-1690 | Strong, Sharp | C=O stretch (Aldehyde) | This carbonyl is expected at a slightly lower wavenumber than the acid due to conjugation with the indole ring system.[3] |

| ~1500-1600 | Medium-Strong | C=C stretch (Aromatic) | Multiple bands confirming the aromatic nature of the indole core. |

| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) | Associated with the carboxylic acid group. |

| ~700-850 | Strong | C-Cl stretch | Confirms the presence of the chloro-substituent. |

Assembling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms.[4][5] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Workflow for NMR-based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

Protocol: NMR Sample Preparation and Acquisition

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the acidic protons (N-H and COOH) are observable and do not exchange away too rapidly.

-

Filter the solution into a 5 mm NMR tube.

-

Acquire a standard suite of spectra on a 400 MHz or higher spectrometer:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate CH/CH₃ from CH₂ carbons)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Spectroscopy: Proton Inventory

The ¹H NMR spectrum provides the number of different proton environments, their integration (relative number of protons), and their splitting patterns (information about adjacent protons).

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often very broad. |

| ~12.5 | broad singlet | 1H | N-H | The indole N-H proton is also deshielded and appears as a broad singlet. |

| ~10.1 | singlet | 1H | CHO | Aldehyde protons are characteristically found at very high chemical shifts. It is a singlet as it has no adjacent protons. |

| ~8.2 | doublet (d) | 1H | H-4 | H-4 is adjacent to the electron-withdrawing formyl group and the C-5 chloro substituent, causing a significant downfield shift. It is split by H-6 (meta-coupling). |

| ~7.8 | doublet (d) | 1H | H-7 | H-7 is adjacent to the indole nitrogen. It is split by H-6 (ortho-coupling). |

| ~7.4 | doublet of doublets (dd) | 1H | H-6 | H-6 is coupled to both H-7 (larger ortho coupling, J ≈ 8-9 Hz) and H-4 (smaller meta coupling, J ≈ 2-3 Hz). |

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms. A DEPT-135 experiment is run concurrently to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |

| ~185 | Quaternary | CHO | Aldehyde carbonyl carbons are highly deshielded. |

| ~162 | Quaternary | COOH | Carboxylic acid carbonyl carbons are also deshielded, but typically slightly upfield from aldehydes. |

| ~138 | Quaternary | C-7a | Indole bridgehead carbon adjacent to the nitrogen. |

| ~135 | Quaternary | C-2 | Carbon bearing the carboxylic acid, deshielded by nitrogen and the carbonyl. |

| ~129 | Quaternary | C-5 | Carbon directly attached to the electronegative chlorine atom. |

| ~128 | CH | C-4 | Aromatic CH. |

| ~126 | Quaternary | C-3a | Indole bridgehead carbon. |

| ~125 | CH | C-6 | Aromatic CH. |

| ~118 | Quaternary | C-3 | Carbon bearing the formyl group, deshielded by nitrogen and the carbonyl. |

| ~115 | CH | C-7 | Aromatic CH, typically the most upfield of the benzene ring carbons. |

2D NMR: Piecing the Puzzle Together

While 1D NMR suggests the pieces, 2D NMR provides the instructions for assembly.

-

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A crucial correlation would be observed between H-6 and H-7, confirming their ortho relationship, and a weaker correlation between H-6 and H-4, confirming their meta relationship.

Caption: Key COSY correlations in the aromatic region.

-

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the signals at ~8.2, ~7.8, and ~7.4 ppm to their respective carbon signals (C-4, C-7, and C-6).

-

HMBC (¹H-¹³C Long-Range Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals 2- and 3-bond correlations between protons and carbons.

Key Expected HMBC Correlations:

Caption: Critical HMBC correlations for structural confirmation.

-

Interpretation of HMBC:

-

The aldehyde proton (CHO) should show a correlation to C-3 (2-bond) and C-4 (3-bond). This definitively places the formyl group at the C-3 position.

-

The indole N-H proton should show correlations to C-2, C-3, and C-7a, locking down the pyrrole ring portion of the structure.

-

The aromatic proton H-4 will correlate to C-3, C-5, C-6, and C-7a, while H-7 will correlate to C-5 and C-6. These correlations, combined with the COSY data, unambiguously confirm the substitution pattern on the benzene ring.

-

Final Validation: A Consolidated Conclusion

References

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available at: [Link]

-

Springer. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available at: [Link]

-

National Institutes of Health. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]

-

ResearchGate. (2025). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

SpectraBase. (n.d.). 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. Available at: [Link]

-

JAM. (2026). Chemistry (CY). Available at: [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Available at: [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

-

Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

Supporting Information. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). 5-Chloroindole-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

-

National Institutes of Health. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. Available at: [Link]

-

European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Available at: [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Available at: [Link]

-

mzCloud. (n.d.). 5 Chloroindole 2 carboxylic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 5-chloro-3-formyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-chloro-3-formyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, and precise structural elucidation is paramount for understanding structure-activity relationships (SAR). This document offers a detailed interpretation of the compound's spectral features, grounded in fundamental NMR principles. It includes a robust, field-tested experimental protocol for sample preparation and data acquisition, a thorough assignment of proton signals, and a discussion of the structural and electronic factors influencing the observed chemical shifts and coupling constants. This guide is intended to serve as an authoritative resource for scientists requiring unambiguous structural confirmation of this and structurally related molecules.

Introduction: The Significance of Structural Elucidation

This compound belongs to the indole class of heterocyclic compounds, which are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1] The specific substitution pattern—a chloro group at the 5-position, a formyl group at the 3-position, and a carboxylic acid at the 2-position—creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone analytical technique for the unambiguous determination of molecular structure in organic chemistry.[2] It provides precise information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For a molecule like this compound, ¹H NMR is indispensable for confirming the regiochemistry of the substituents and verifying the successful outcome of a synthetic pathway.

Foundational Principles: Interpreting the Spectrum

A rigorous interpretation of the ¹H NMR spectrum requires an understanding of several key principles that govern the appearance of the signals.[3]

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (like -Cl, -CHO, -COOH) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting them upfield.

-

Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through the bonding electrons, causing their signals to split. The pattern of splitting (multiplicity) reveals the number of neighboring protons. This is often described by the n+1 rule. The magnitude of this interaction, the coupling constant (J, in Hertz), provides valuable information about the dihedral angle and connectivity between coupled protons.

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[4] This allows for the determination of the relative ratio of protons in different environments.

-

Exchangeable Protons: Protons attached to heteroatoms, such as the N-H of the indole and the O-H of the carboxylic acid, are acidic and can exchange with each other or with deuterated solvents like D₂O.[5] This exchange is often rapid on the NMR timescale, leading to broad signals. Their signals will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.[6]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, interpretable spectrum is critically dependent on meticulous sample preparation and proper instrument parameterization.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.[7]

-

Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8]

-

Causality: DMSO-d₆ is the solvent of choice for this molecule for three primary reasons: (i) its high polarity readily dissolves the polar carboxylic acid, (ii) it forms hydrogen bonds with the N-H and O-H protons, slowing their chemical exchange rate and allowing for clearer observation of their signals, and (iii) its residual proton signal does not overlap with the expected analyte signals. Using deuterated solvents is essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[9]

-

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filtration and Transfer: The solution must be free of any particulate matter, as suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition

The following parameters are typical for a high-resolution ¹H NMR experiment on a 400 MHz spectrometer:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise ratio)

-

Temperature: 298 K (25 °C)

Workflow for Spectral Analysis

Caption: Workflow from sample preparation to structural confirmation.

Spectral Analysis and Interpretation

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. All proton signals are expected to be in the aromatic or downfield region due to the extensive deshielding from the aromatic system and the electron-withdrawing substituents.

Molecular Structure with Proton Assignments

Caption: Structure of the title compound with key protons labeled.

Predicted Peak Assignments

The following table summarizes the anticipated ¹H NMR data for the title compound in DMSO-d₆.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~13.5 - 14.0 | broad singlet (br s) | - | 1H |

| N-H (H1) | ~12.5 - 13.0 | broad singlet (br s) | - | 1H |

| -CHO | ~10.1 - 10.3 | singlet (s) | - | 1H |

| H4 | ~8.2 - 8.3 | doublet (d) | J ≈ 2.0 | 1H |

| H7 | ~7.6 - 7.7 | doublet (d) | J ≈ 8.8 | 1H |

| H6 | ~7.4 - 7.5 | doublet of doublets (dd) | J ≈ 8.8, 2.0 | 1H |

Detailed Signal Interpretation

-

Carboxylic Acid Proton (-COOH): This proton is the most acidic and therefore the most deshielded, expected to appear very far downfield (>13 ppm).[6] Its signal will be a broad singlet due to rapid chemical exchange and quadrupolar broadening from the oxygen atom. This signal will disappear upon a D₂O shake-out.

-

Indole N-H Proton (H1): The N-H proton of an indole ring is also acidic and highly deshielded, typically appearing as a broad singlet in the 11-13 ppm range in DMSO-d₆.[10] The strong electron-withdrawing groups at the C2 and C3 positions further increase its acidity and shift it downfield. This signal will also disappear upon a D₂O shake-out.

-

Formyl Proton (-CHO): The aldehyde proton is characteristically found far downfield, usually between 9-10 ppm.[11] The powerful deshielding effect is due to the magnetic anisotropy of the C=O double bond. It will appear as a sharp singlet as it has no adjacent protons with which to couple.

-

Aromatic Protons (H4, H6, H7): These three protons on the benzene portion of the indole ring constitute an AMX spin system, giving rise to three distinct signals.

-

H4: This proton is at the C4 position, ortho to the electron-withdrawing chlorine atom at C5. Furthermore, it experiences deshielding from the nearby C3-formyl and C2-carboxylic acid groups. This combination of effects makes H4 the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H6 (meta-coupling, small J value of ~2.0 Hz).[10]

-

H7: This proton is furthest from the electron-withdrawing groups and is therefore the most shielded (most upfield) of the aromatic protons. It will appear as a doublet due to coupling with H6 (ortho-coupling, large J value of ~8.8 Hz).

-

H6: This proton is ortho to H7 and meta to H4. Consequently, its signal will be split into a doublet of doublets by both protons, exhibiting both the large ortho coupling constant from H7 and the small meta coupling constant from H4.[10]

-

Conclusion

The ¹H NMR spectrum provides an unambiguous structural fingerprint for this compound. The analysis reveals six distinct proton signals, including two exchangeable protons for the N-H and COOH groups, a characteristic downfield singlet for the formyl proton, and a clear AMX spin system for the three protons on the substituted benzene ring. The predicted chemical shifts and coupling patterns are fully consistent with the assigned structure, demonstrating the power of ¹H NMR spectroscopy as a primary tool for structural verification in synthetic and medicinal chemistry. By following the detailed protocol and interpretive guide presented, researchers can confidently confirm the identity and purity of this complex indole derivative.

References

-

ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole... [Table]. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... [Table]. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation... Retrieved from [Link]

-

SpectraBase. (2016). 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Primary Biological Activity Screening of 5-chloro-3-formyl-1H-indole-2-carboxylic acid

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with profound pharmacological importance.[1][2] This guide presents a comprehensive, technically-grounded framework for conducting the primary biological activity screening of a novel, functionalized indole derivative: 5-chloro-3-formyl-1H-indole-2-carboxylic acid. We move beyond mere procedural lists to provide a strategic rationale for assay selection, detailed experimental protocols validated by authoritative standards, and a logical workflow for data interpretation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into initiating the characterization of a new chemical entity. The protocols detailed herein cover foundational screenings for anticancer, antimicrobial, antioxidant, and targeted kinase inhibitory activities, establishing a robust preliminary profile of the compound's therapeutic potential.

Introduction: Rationale and Strategic Overview

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a recurring motif in a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids and marketed drugs like Sunitinib (anticancer) and Sumatriptan (antimigraine).[2][3] Its unique electronic properties and rigid, planar structure allow it to mimic peptide structures and engage in various non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—with diverse biological targets.[1][2][4] This versatility has rendered indole derivatives a subject of intense investigation for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory roles.[1][3][5]

Structural Analysis of this compound

The subject of this guide is a synthetic indole derivative with a specific constellation of functional groups, each chosen to impart distinct physicochemical and pharmacological properties. A systematic analysis of its structure informs the selection of our primary screening cascade:

-

Indole Core: Provides the fundamental heterocyclic scaffold known for broad bioactivity.[1]

-

5-chloro substituent: The addition of a halogen, particularly chlorine, at the 5-position can significantly enhance lipophilicity. This may improve membrane permeability and metabolic stability. Furthermore, halogen bonding is an increasingly recognized interaction that can enhance binding affinity to protein targets.

-

3-formyl (aldehyde) group: This electron-withdrawing group is a key feature. Aldehydes can act as hydrogen bond acceptors and are present in many bioactive molecules, including those with anticancer properties.[6][7] The indole-3-carbaldehyde moiety itself is a known metabolite that can act as an agonist at the aryl hydrocarbon receptor, influencing immune responses.[8][9]

-

2-carboxylic acid group: This acidic moiety is a strong hydrogen bond donor and acceptor. At physiological pH, it will be deprotonated, potentially engaging in ionic interactions with basic residues (e.g., lysine, arginine) in enzyme active sites or receptor binding pockets. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel inhibitors for targets like HIV-1 integrase.[4][10]

This specific combination of functional groups suggests a high probability of activity in assays related to cell proliferation, microbial growth, and enzyme inhibition.

The Proposed Screening Cascade

Based on the structural analysis, a logical and cost-effective primary screening cascade is proposed. This workflow is designed to rapidly assess the compound's potential across several key therapeutic areas.

}

Overall workflow for primary biological activity screening.

Section 1: Primary Anticancer Screening - The MTT Assay

Principle and Rationale

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[11][12] The quantity of formazan produced is directly proportional to the number of viable cells.[13] By measuring the absorbance of the solubilized formazan, we can quantify the inhibitory effect of our test compound on cell growth. Given that many indole derivatives exhibit antiproliferative activity, this is a critical first screen.[14]

Detailed Experimental Protocol

Materials:

-

Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[13]

-

Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[15]

-

96-well flat-bottom sterile microplates.

-

Test compound stock solution (10 mM in DMSO).

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and dilute cells in culture medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Expert Insight: It is crucial to include proper controls. Vehicle Control wells should receive medium with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to account for any solvent toxicity. Untreated Control wells receive fresh medium only and represent 100% cell viability. Blank wells should contain medium but no cells to provide the background absorbance reading.[15]

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough for the compound to exert its effect.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[11][15]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[15] Visually inspect the wells for the formation of purple precipitate.

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[11][12]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

The results are then plotted as % Viability versus log[Compound Concentration]. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the compound required to inhibit cell growth by 50%. A potent compound will have a low IC₅₀ value (typically in the low micromolar or nanomolar range).

Section 2: Primary Antimicrobial Screening - Broth Microdilution Method

Principle and Rationale

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a defined incubation period.[16][17] The method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium within a 96-well microplate.[16][18] Given the prevalence of antimicrobial activity among indole derivatives, this assay is a fundamental component of a primary screening panel.[3]

Detailed Experimental Protocol

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 as Gram-positive, Escherichia coli ATCC 25922 as Gram-negative).

-

Growth medium: Cation-adjusted Mueller-Hinton Broth (MHB).[19]

-

0.5 McFarland turbidity standard.

-

Sterile 96-well microplates.

-

Test compound stock solution (10 mM in DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin).

Procedure:

-

Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19] Dilute this suspension 1:100 in MHB to achieve a concentration of 1.5 x 10⁶ CFU/mL for inoculation.

-

Compound Dilution Plate: In a separate 96-well plate, prepare two-fold serial dilutions of the test compound. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound at the highest desired concentration (e.g., 256 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 11, discarding the final 100 µL from well 11. Well 12 will contain no compound and will serve as the growth control.

-

Inoculation: Inoculate a new sterile 96-well plate by transferring a small, precise volume of the prepared compound dilutions from the dilution plate. Then, add 50 µL of the standardized bacterial inoculum (1.5 x 10⁶ CFU/mL) to each well. The final inoculum density will be ~5 x 10⁵ CFU/mL.

-

Self-Validation System: It is essential to include controls on every plate.[16]

-

Growth Control: A well containing MHB and the bacterial inoculum but no compound. Growth should be clearly visible (turbid).[16]

-

Sterility Control: A well containing only MHB to check for contamination of the medium. It should remain clear.[16]

-

Positive Control: A row testing a known antibiotic (e.g., Ciprofloxacin) to ensure the assay is performing correctly and the bacteria are susceptible as expected.

-

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[18]

Data Analysis and Interpretation

After incubation, the MIC is determined by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.[16]

-

Example: If wells containing the compound at concentrations of 128, 64, and 32 µg/mL are clear, but the well with 16 µg/mL is turbid, the MIC is 32 µg/mL.

A low MIC value indicates high antimicrobial potency. The results can be used to classify the organism as susceptible or resistant based on established breakpoints, though for novel compounds, the goal is to identify a potent starting point for further development.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Test Compound | 32 | >128 |

| Ciprofloxacin | 0.5 | 0.015 |

Section 3: Antioxidant Capacity Assessment - DPPH Assay

Principle and Rationale

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[20] DPPH is a stable free radical that has a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[21][22] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine.[21][22] The resulting decrease in absorbance is proportional to the radical scavenging activity of the compound.[20]

Detailed Experimental Protocol

Materials:

-

DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[20]

-

Test compound stock solution (1 mg/mL or 1 mM in methanol or DMSO).

-

Positive control: Ascorbic acid or Butylated hydroxytoluene (BHT).[21]

-

96-well microplate.

-

Methanol.

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compound and the positive control in methanol in the wells of a 96-well plate (e.g., 100 µL per well).

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to each well containing the sample or control.[20]

-

Causality and Controls: The reaction is initiated upon mixing. A Negative Control well containing only methanol and the DPPH solution is required to measure the initial absorbance of the radical.[21] A Blank for each sample concentration (sample + methanol instead of DPPH) should also be included to correct for any intrinsic color of the test compound.[21]

-

-

Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[20][21] The dark incubation prevents photodegradation of the DPPH.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]

Data Analysis and Interpretation

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

Where Abs_Control is the absorbance of the negative control (DPPH solution without sample) and Abs_Sample is the absorbance of the sample with DPPH (corrected for the blank).

The results are plotted as % Scavenging versus log[Compound Concentration], and the SC₅₀ (or IC₅₀) value is determined. This represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower SC₅₀ value signifies greater antioxidant potential.

Section 4: Target-Based Screening - VEGFR2 Kinase Inhibition Assay

Principle and Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[23][24] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key therapeutic target.[23][24] The indole scaffold is present in several approved VEGFR-2 inhibitors (e.g., Sunitinib). This assay measures the ability of our test compound to inhibit the enzymatic activity of VEGFR-2, specifically the transfer of a phosphate group from ATP to a peptide substrate.[23] We will describe a luminescence-based assay (e.g., ADP-Glo™ or Kinase-Glo®) which quantifies kinase activity by measuring the amount of ATP consumed or ADP produced.[24][25]

Experimental Workflow

}

Workflow for a luminescence-based kinase inhibition assay.

Detailed Experimental Protocol (Based on ADP-Glo™ Principle)

Materials:

-

Recombinant human VEGFR-2 enzyme.[25]

-

Poly (Glu, Tyr) 4:1 peptide substrate.[25]

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

-

White, opaque 96-well plates (for luminescence).

-

Test compound and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.

Procedure:

-

Reagent Preparation: Prepare 1x Kinase Buffer from the 5x stock. Prepare the master mix containing buffer, ATP, and substrate.[23][25] Dilute the VEGFR-2 enzyme to its working concentration in 1x Kinase Buffer.[25]

-

Plate Setup: Add the test compound dilutions to the wells of the white 96-well plate (e.g., 2.5 µL).

-

Kinase Reaction: Add the master mix to all wells.[24] Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.[23]

-

Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.[23]

-